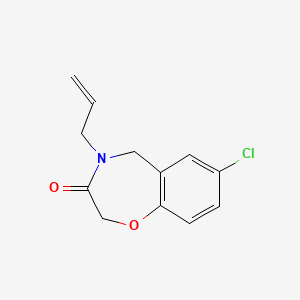

4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features an allyl group at position 4 and a chlorine substituent at position 5. Benzoxazepines are of interest due to their structural versatility, which allows for modulation of pharmacological properties through substituent modifications.

Properties

IUPAC Name |

7-chloro-4-prop-2-enyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h2-4,6H,1,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQMUCODIUNNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2=C(C=CC(=C2)Cl)OCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 237.68 g/mol. The compound features an allyl group and a chloro substituent on the benzoxazepine core structure, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit glucosylceramide synthase, which plays a role in sphingolipid metabolism .

2. Receptor Modulation:

The compound may also modulate receptor activity. Studies have suggested that benzoxazepines can interact with neurotransmitter receptors, potentially influencing neurochemical pathways related to mood and cognition .

3. Antimicrobial Activity:

Benzoxazepines are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study: Inhibition of Glucosylceramide Synthase

A notable study investigated the effect of this compound on glucosylceramide levels in cellular models. The results indicated a significant reduction in glucosylceramide synthesis, suggesting therapeutic potential for conditions like Gaucher disease and Fabry disease where glucosylceramide accumulation occurs .

Future Directions in Research

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies: To assess the pharmacokinetics and pharmacodynamics in animal models.

- Clinical Trials: To evaluate safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced biological activity.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Profile Comparison

Key Observations :

- Allyl Group : The allyl substituent in the target compound confers moderate steric hindrance and enhanced reactivity compared to bulkier groups like benzoyl or aromatic methyl groups. This may improve solubility in polar solvents compared to the hydrophobic [4-(isopropyl)phenyl]methyl analog .

- Chlorine at Position 7 : Common to all three compounds, the chlorine atom likely enhances electronic effects on the benzoxazepine core, influencing binding interactions in biological systems.

Physicochemical Properties

Table 2: Predicted Physicochemical Data

Analysis :

- The [4-(isopropyl)phenyl]methyl analog () exhibits a higher predicted boiling point (514.5°C), consistent with its increased molecular weight and hydrophobicity.

Q & A

Basic: What are the common synthetic routes for preparing 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization of substituted benzoxazepine precursors. A general approach includes:

Acylation : Reacting a chloro-substituted benzoxazepine core with allyl groups using acylating agents (e.g., allyl chloride) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

Cyclization : Intramolecular nucleophilic substitution or ring-closing metathesis to form the 7-membered benzoxazepinone ring. Solvent choice (e.g., dichloromethane or DMF) and temperature (0–60°C) critically impact reaction efficiency .

Purification : Recrystallization or column chromatography is used to isolate the product, with yields ranging from 45–70% depending on steric hindrance and substituent reactivity .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

Structural confirmation requires multi-modal analysis:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (dihydrobenzoxazepine protons), δ 5.1–5.3 ppm (allyl protons), and δ 6.8–7.2 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : Carbonyl resonance near δ 170 ppm verifies the lactam moiety .

- X-Ray Crystallography : Single-crystal analysis resolves the fused bicyclic structure, bond angles, and allyl group orientation. For example, analogous compounds show dihedral angles of 8–12° between the benzene and oxazepine rings .

Advanced: What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

Answer:

Enantiomeric control can be achieved via:

- Chiral Auxiliaries : Introducing temporary chiral groups (e.g., Evans oxazolidinones) during cyclization, followed by cleavage .

- Asymmetric Catalysis : Using organocatalysts (e.g., Cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) to induce stereoselectivity in ring-forming steps .

- Solvent Engineering : Polar aprotic solvents (e.g., THF) enhance stereochemical outcomes by stabilizing transition states, as demonstrated in similar benzoxazepinone syntheses .

Advanced: How can molecular docking studies be utilized to predict the biological targets of this compound?

Answer:

Target Selection : Prioritize structurally homologous enzymes (e.g., proteases or kinases) based on the compound’s lactam and allyl motifs, which mimic natural inhibitors .

Docking Workflow :

- Protein Preparation : Retrieve target structures (e.g., NS2B/NS3 protease from DENV/WNV) from the PDB .

- Ligand Optimization : Minimize the compound’s energy using DFT (e.g., B3LYP/6-31G*).

- Binding Affinity Analysis : AutoDock Vina or Schrödinger Suite calculates binding energies (ΔG). For example, analogs show IC₅₀ values <5 µM when ΔG ≤ −8 kcal/mol .

Validation : Compare docking poses with X-ray co-crystallized ligands to assess binding mode accuracy .

Advanced: When encountering contradictory biological activity data for this compound, what analytical approaches help resolve discrepancies?

Answer:

Contradictions (e.g., varying IC₅₀ values) require systematic validation:

Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., staurosporine) .

- Validate enzyme activity (e.g., protease assays) with fluorogenic substrates (e.g., Boc-GRR-AMC) .

Data Triangulation :

- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Meta-Analysis :

- Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and identify outlier methodologies .

Basic: What spectroscopic techniques are critical for monitoring the stability of this compound under physiological conditions?

Answer:

- HPLC-MS : Tracks degradation products (e.g., hydrolyzed lactam) in PBS or serum at 37°C, with retention time shifts indicating instability .

- UV-Vis Spectroscopy : Monitors absorbance changes at λ = 270–290 nm (π→π* transitions) to assess photodegradation .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Answer:

SAR strategies include:

- Allyl Group Optimization : Replace the allyl moiety with propargyl or cyclopropyl groups to modulate lipophilicity (logP) and target engagement .

- Chlorine Substitution : Test fluoro or nitro groups at C7 to enhance electron-withdrawing effects and metabolic stability .

- Ring Expansion : Synthesize 8-membered analogs (e.g., benzoxazocines) to evaluate conformational flexibility and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.